H-Glu-OBzl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Glu-OBzl can be synthesized through the esterification of L-glutamic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the esterification of L-glutamic acid with benzyl alcohol under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
H-Glu-OBzl undergoes various chemical reactions, including:
Hydrogenation: The benzyl ester group can be removed by hydrogenation over palladium on carbon (Pd/C) catalyst.
Acid Hydrolysis: The ester group can be hydrolyzed to yield L-glutamic acid and benzyl alcohol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrogenation: Pd/C catalyst, hydrogen gas, room temperature.
Acid Hydrolysis: Strong acids such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), elevated temperature.
Major Products Formed
Hydrogenation: L-glutamic acid.
Acid Hydrolysis: L-glutamic acid and benzyl alcohol.
Scientific Research Applications
H-Glu-OBzl has a wide range of applications in scientific research:
Mechanism of Action
H-Glu-OBzl exerts its effects primarily through its role as a precursor in peptide synthesis. The benzyl ester group protects the carboxyl group of glutamic acid, allowing for selective reactions at other functional groups . This protection is crucial in the stepwise synthesis of peptides, where specific amino acids are added sequentially .
Comparison with Similar Compounds
Similar Compounds
H-Glu(OBzl)-OBzl: Another derivative of glutamic acid with two benzyl ester groups.
Fmoc-Glu(OBzl)-OH: A derivative used in solid-phase peptide synthesis with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Z-Glu-OBzl: A derivative with a benzyloxycarbonyl (Z) protecting group.
Uniqueness
H-Glu-OBzl is unique due to its single benzyl ester group, which provides a balance between protection and reactivity. This makes it particularly useful in peptide synthesis, where selective deprotection is required .
Properties
IUPAC Name |
(4S)-4-amino-5-oxo-5-phenylmethoxypentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZKKJHBHCZXTQ-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13030-09-6 |
Source
|
Record name | 13030-09-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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